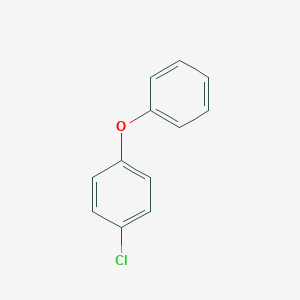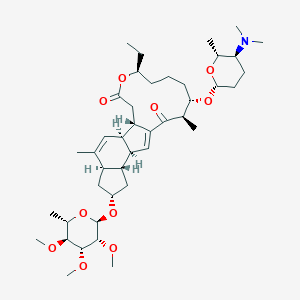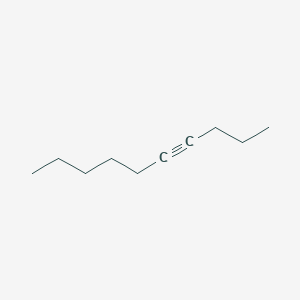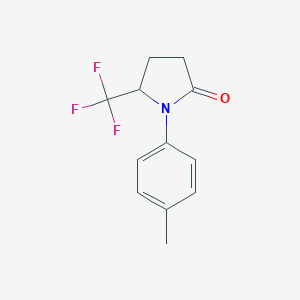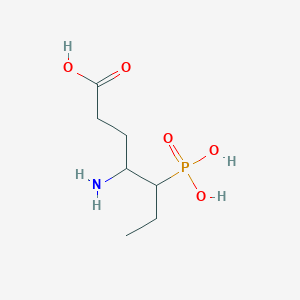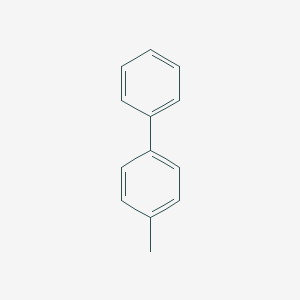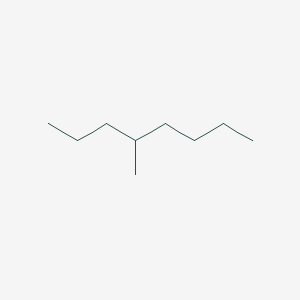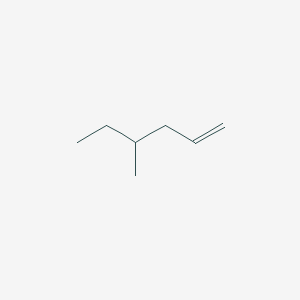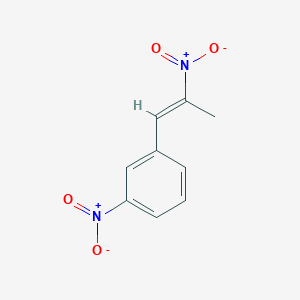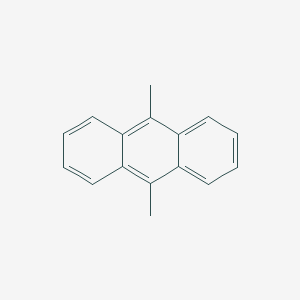
9,10-Dimethylanthrazene
Übersicht
Beschreibung
9,10-Dimethylanthracene is an organic compound with the molecular formula C16H14. It is a derivative of anthracene, where two methyl groups are substituted at the 9th and 10th positions of the anthracene ring. This compound is known for its yellow crystalline appearance and is soluble in organic solvents such as toluene, but insoluble in water . It has been widely studied for its photophysical properties and applications in various fields, including organic light-emitting diodes (OLEDs) and triplet-triplet annihilation upconversion .
Wissenschaftliche Forschungsanwendungen
9,10-Dimethylanthracene has several scientific research applications:
Wirkmechanismus
Target of Action
9,10-Dimethylanthracene (DMA) is a polycyclic aromatic hydrocarbon (PAH) that primarily targets proteins and enzymes . The interaction with these biological molecules can potentially trigger alterations in their conformation and functionality .
Mode of Action
The precise mechanism underpinning the action of DMA remains partially elusive . It is known to be used as an antioxidant-photosensitizer in polymeric micelles, controlling the production of reactive oxygen species . It is also used as a chemical rate constant actinometer in singlet molecular oxygen reactions .
Biochemical Pathways
DMA is recognized as a key aspect of non-aqueous oxygen redox chemistry . It is involved in the formation of singlet oxygen, a reactive oxygen species . The formation of singlet oxygen is centered around superoxide disproportionation . Moreover, a previously unreported singlet oxygen-forming pathway has been identified through the reaction of CO2 with superoxide .
Pharmacokinetics
It is known that dma is soluble in toluene and insoluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The primary result of DMA’s action is the production of reactive oxygen species, specifically singlet oxygen . This can lead to oxidative stress in cells, potentially causing damage or changes in cellular function.
Action Environment
The action of DMA can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability . Furthermore, its stability and efficacy can be influenced by the presence of other reactive species in its environment.
Biochemische Analyse
Biochemical Properties
9,10-Dimethylanthracene is used as an antioxidant-photosensitizer dual-loaded polymeric micelles with controllable production of reactive oxygen species . It interacts with various enzymes and proteins to exert its effects .
Cellular Effects
It is suggested that its interaction with cellular membranes may influence cellular communication pathways and various intracellular processes .
Molecular Mechanism
The molecular mechanism of 9,10-Dimethylanthracene involves its interaction with biomolecules, leading to changes in gene expression . It is also used as a chemical rate constant actinometer in singlet molecular oxygen reactions .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits strong blue molecular emission in solution .
Metabolic Pathways
9,10-Dimethylanthracene is metabolized by rat liver microsomal preparations . The metabolites identified include 9-Hydroxymethyl-10-methylanthracene and 9,10-dihydroxymethyl-anthracene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9,10-Dimethylanthracene can be synthesized through several methods. One common synthetic route involves the reaction of 9,10-bis(chloromethyl)anthracene with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 9,10-dimethylanthracene . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, 9,10-dimethylanthracene is produced through similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The crude product is often purified through recrystallization or column chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dimethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Diphenylanthracene
- 9,10-Dithienylanthracene
- 9-Methylanthracene
- 9,10-Anthracenedicarboxylic acid
Uniqueness
Compared to its analogs, 9,10-dimethylanthracene is unique due to its higher fluorescence quantum yield and its effectiveness in triplet-triplet annihilation upconversion systems. Its methyl substituents at the 9th and 10th positions enhance its photophysical properties, making it a preferred choice for applications requiring high emission yields .
Eigenschaften
IUPAC Name |
9,10-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMTYWYUZDRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073928 | |
| Record name | 9,10-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 9,10-Dimethylanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
360 °C, BP: 140-142 °C at 0.5-1 mm Hg | |
| Record name | 9,10-Dimethylanthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 5.60X10-2 mg/L at 25 °C, Insoluble in water | |
| Record name | 9,10-Dimethylanthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000247 [mmHg] | |
| Record name | 9,10-Dimethylanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals from ethanol | |
CAS No. |
781-43-1 | |
| Record name | 9,10-Dimethylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dimethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-DIMETHYLANTHRACENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dimethylanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-DIMETHYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI986077VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9,10-Dimethylanthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
182.4 °C | |
| Record name | 9,10-Dimethylanthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9,10-Dimethylanthracene?
A1: 9,10-Dimethylanthracene has a molecular formula of C16H14 and a molecular weight of 206.28 g/mol.
Q2: What spectroscopic techniques are used to characterize 9,10-Dimethylanthracene?
A2: Researchers utilize various spectroscopic methods to characterize 9,10-Dimethylanthracene, including UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. [, , , , ] These techniques provide information about the compound's electronic structure, bonding, and fragmentation patterns.
Q3: How does alkyl substitution on the anthracene ring system affect intercalation into DNA?
A3: Studies show that methyl groups can either enhance or inhibit intercalation into DNA. While 9,10-Dimethylanthracene, a π-electron model compound of the bay region diol epoxide of 7,12-Dimethylbenz[a]anthracene, binds 6.7 times better than anthracene, alkyl groups like ethyl, isopropyl, and t-butyl inhibit intercalation. []
Q4: How does 9,10-Dimethylanthracene react with singlet oxygen?
A4: 9,10-Dimethylanthracene reacts with singlet oxygen to yield 9,10-endoperoxianthracene as the sole product. [, ] This reaction is often used to evaluate the efficiency of singlet oxygen generation by photosensitizers.
Q5: Can 9,10-Dimethylanthracene undergo photodimerization?
A5: While previously thought to be photostable in the absence of oxygen, 9,10-Dimethylanthracene has been successfully photodimerized, forming a [4+4] photoadduct. []
Q6: How do transient C-nitrosoformate esters react with 9,10-Dimethylanthracene?
A6: Transient C-nitrosoformate esters undergo cycloaddition reactions with 9,10-Dimethylanthracene, forming stable cycloadducts. [, ] These adducts can release the transient C-nitrosoformate ester upon heating, allowing for further reactions with other substrates.
Q7: How does 9,10-Dimethylanthracene interact with nonheme Manganese(IV)-oxo complexes?
A7: 9,10-Dimethylanthracene undergoes six-electron oxidation by nonheme Manganese(IV)-oxo complexes, ultimately yielding anthraquinone. This process involves a rate-determining electron transfer from 9,10-Dimethylanthracene to the Manganese(IV)-oxo complex, forming a detectable and stable 9,10-dimethylanthracene radical cation. []
Q8: How does pressure affect the fluorescence quenching of 9,10-Dimethylanthracene by oxygen in liquid n-alkanes?
A8: The fluorescence quenching of 9,10-Dimethylanthracene by oxygen in liquid n-alkanes is influenced by pressure. Studies demonstrate that the apparent activation volume for the quenching rate constant increases with the number of carbon atoms in the n-alkane. This behavior is attributed to the pressure dependence of solvent viscosity and the radial distribution function at contact. []
Q9: How does the structure of 9,10-Dimethylanthracene contribute to its reactivity with dienophiles?
A9: The presence of the 9,10-dimethyl substituents in 9,10-Dimethylanthracene enhances its reactivity as a diene in Diels-Alder reactions. These substituents increase the electron density of the anthracene ring system, making it more reactive toward electron-deficient dienophiles. []
Q10: What is the toxicity profile of 9,10-Dimethylanthracene?
A10: 9,10-Dimethylanthracene has been identified as a procarcinogen [] and studies in Caenorhabditis elegans indicate it induces oxidative stress, potentially through increased lipid-water partition coefficients and π electron density in its aromatic rings. [] More research is needed to fully understand its long-term effects.
Q11: How does 9,10-Dimethylanthracene compare to other methylated anthracenes in terms of tumor-initiating activity?
A11: Among methylated anthracenes, the presence of methyl substituents at both the 9- and 10- positions, as in 9,10-Dimethylanthracene, is associated with increased mutagenic potency and tumor-initiating activity. []
Q12: What analytical methods are used to quantify 9,10-Dimethylanthracene in environmental samples?
A12: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed for the quantification of 9,10-Dimethylanthracene in environmental samples. [] This technique offers the sensitivity and selectivity required to determine trace levels of the compound in complex matrices.
Q13: How is constant-energy synchronous fluorescence spectrometry used to determine 9,10-Dimethylanthracene?
A13: This method exploits the unique fluorescence properties of 9,10-Dimethylanthracene, offering high spectral resolution and low detection limits (1.7 ng/mL). [] It proves particularly useful for simultaneous determination of 9,10-Dimethylanthracene with other similar compounds, like anthracene.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

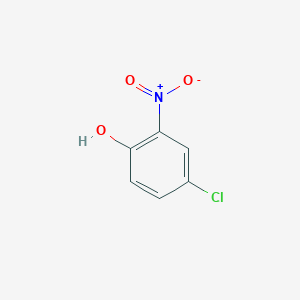
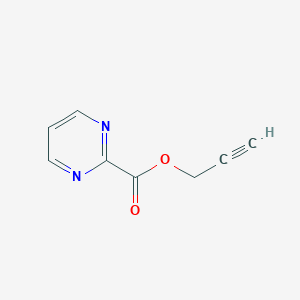
![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)
